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Compound of Interest

Compound Name: 1,2-Dichloro-3-ethylbenzene

Cat. No.: B1634016 Get Quote

1,2-Dichloro-3-ethylbenzene is an aromatic compound whose structural motifs—a substituted

benzene ring with both halogen and alkyl groups—are prevalent in medicinal chemistry and

material science.[1][2] Understanding the thermodynamic landscape of such molecules is

paramount. Properties like enthalpy of formation, entropy, and Gibbs free energy govern a

compound's stability, reactivity, and phase behavior. For drug development professionals, these

parameters are critical as they directly influence ligand-receptor binding affinities, solubility, and

metabolic stability, ultimately shaping the pharmacokinetic and pharmacodynamic profile of a

potential therapeutic agent.[3][4]

The strategic placement of chloro- and ethyl- groups on the benzene ring creates a unique

electronic and steric environment. This substitution pattern dictates intermolecular interactions

and conformational preferences, which are the microscopic origins of macroscopic

thermodynamic properties. However, a thorough review of the literature reveals a significant

gap in experimentally determined thermodynamic data for 1,2-Dichloro-3-ethylbenzene
specifically. This guide addresses this gap by not only presenting the known data but also by

providing detailed frameworks for its empirical determination and computational prediction.

Core Physicochemical and Thermodynamic
Properties
A molecule's identity and its energetic behavior are intrinsically linked. Below is a summary of

the known identifying and thermodynamic data for 1,2-Dichloro-3-ethylbenzene.
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Compound Identification and Basic Properties
Property Value Source(s)

CAS Registry Number 54484-61-6 [5][6]

Molecular Formula C₈H₈Cl₂ [5][6]

Molecular Weight 175.055 g/mol [5][6]

Melting Point 41 °C (314.15 K) [7]

Boiling Point 222 °C (495.15 K) [7]

Enthalpy and Phase Change Energetics
Enthalpy (H) is a measure of the total internal energy of a system plus the product of its

pressure and volume. Changes in enthalpy (ΔH) dictate the heat absorbed or released during a

process.

The most critical, publicly available experimental value for this compound is its enthalpy of

vaporization.

Enthalpy of Vaporization (ΔvapH): The energy required to transform a substance from a

liquid to a gaseous state. For 1,2-Dichloro-3-ethylbenzene, a value of 48.9 kJ/mol has

been reported.[5] This value is fundamental for predicting volatility and understanding its

environmental transport, as compounds with lower ΔvapH tend to volatilize more readily.[8]

The lack of experimental data for other key enthalpic values, such as the enthalpy of fusion

(ΔfusH) or the standard enthalpy of formation (ΔfH°), necessitates the use of predictive

methods, which will be discussed in Section 4.

Framework for Experimental Determination
When high-fidelity data is required, particularly for regulatory submission or advanced

molecular modeling, experimental determination is indispensable. The choice of methodology

is dictated by the specific thermodynamic parameter of interest.
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Calorimetry: The Gold Standard for Enthalpy and Heat
Capacity
Calorimetry directly measures heat changes associated with physical or chemical processes.

Differential Scanning Calorimetry (DSC): This is the primary technique for determining the

enthalpy of fusion (ΔfusH) and heat capacity (Cₚ). The causality behind this choice lies in its

precision. DSC measures the difference in heat flow required to increase the temperature of

a sample and a reference, allowing for the detection of phase transitions (like melting) and

the quantification of the energy absorbed.

Experimental Protocol: Determination of Enthalpy of Fusion via DSC

Sample Preparation: Accurately weigh 3-5 mg of high-purity 1,2-Dichloro-3-ethylbenzene
into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

Thermal Program:

Equilibrate the cell at a temperature well below the expected melting point (e.g., 0 °C).

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly

above the melting point (e.g., 80 °C).

Hold isothermally for 5 minutes to ensure complete melting.

Cool the sample back to the starting temperature.

Data Analysis: The melting process will appear as an endothermic peak on the thermogram.

The integrated area of this peak is directly proportional to the enthalpy of fusion (ΔfusH). The

heat capacity (Cₚ) can be determined from the shift in the baseline of the heat flow signal.

Diagram: DSC Experimental Workflow
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Caption: Workflow for determining ΔfusH and Cp using DSC.

Isothermal Titration Calorimetry (ITC): In drug discovery, ITC is the definitive method for

characterizing the thermodynamics of binding.[3] It directly measures the heat released or

absorbed when a ligand (e.g., a drug candidate containing the 1,2-dichloro-3-ethylbenzene
scaffold) binds to a macromolecular target. This provides the binding affinity (Kₐ), enthalpy

change (ΔH), and stoichiometry (n), from which the Gibbs free energy (ΔG) and entropy

change (ΔS) can be calculated. This level of detail is crucial for lead optimization.[9]

Computational Prediction of Thermodynamic
Properties
Given the scarcity of experimental data, computational chemistry provides a powerful and cost-

effective alternative for estimating thermodynamic properties.[10] Quantum mechanical

methods, particularly Density Functional Theory (DFT), offer a robust framework for these

predictions.[11][12]

The core principle is to first find the minimum energy conformation of the molecule. From this

optimized geometry, vibrational frequencies can be calculated. These frequencies are the key

to determining thermodynamic properties via statistical mechanics.

Conceptual Protocol: DFT-Based Thermodynamic Property Prediction

Structure Optimization: The 3D structure of 1,2-Dichloro-3-ethylbenzene is built in silico. A

geometry optimization calculation is performed (e.g., using the B3LYP functional with a 6-

311++G** basis set) to find the lowest energy conformation. This choice of functional and

basis set represents a well-established compromise between accuracy and computational

cost for organic molecules containing halogens.[11]
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Frequency Calculation: A vibrational frequency analysis is performed on the optimized

structure. The absence of imaginary frequencies confirms that the structure is a true energy

minimum.

Thermochemical Analysis: The computed vibrational frequencies, along with rotational and

translational contributions, are used within a statistical mechanics framework (often the rigid

rotor-harmonic oscillator approximation) to calculate:

Enthalpy of Formation (ΔfH°)

Standard Entropy (S°)

Heat Capacity (Cₚ)

Gibbs Free Energy of Formation (ΔfG°)

Diagram: Computational Prediction Workflow

1. Build 3D Molecular Structure
of 1,2-Dichloro-3-ethylbenzene

2. Geometry Optimization (DFT)
e.g., B3LYP/6-311++G**

3. Vibrational Frequency
Calculation

Verify No Imaginary Frequencies
(Confirms Energy Minimum) 4. Statistical Mechanics Analysis

Thermodynamic Properties
(ΔfH°, S°, Cp, ΔfG°)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1634016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Conceptual workflow for predicting thermodynamic properties using DFT.

Applications and Scientific Relevance
The thermodynamic data of 1,2-Dichloro-3-ethylbenzene, whether determined experimentally

or computationally, has significant implications across multiple scientific domains.

Guiding Rational Drug Design
In medicinal chemistry, the optimization of a lead compound is a multidimensional challenge.

Thermodynamic data provides crucial guidance:

Binding Affinity: The Gibbs free energy of binding (ΔG) is the ultimate determinant of binding

affinity. It is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. A compound's

substituents directly modulate these contributions. For instance, the chloro- groups can form

halogen bonds or other specific interactions that are often enthalpically favorable, while the

ethyl group's conformational flexibility can have significant entropic consequences upon

binding.[4]

Solubility and Permeability: The energy of solvation, a key thermodynamic parameter,

dictates a compound's solubility. Properties like the octanol-water partition coefficient (logP),

which is related to the Gibbs free energy of transfer between phases, are critical for

predicting a drug's ability to cross biological membranes.[10]

Environmental Fate and Transport Modeling
The distribution of a chemical in the environment is governed by its thermodynamic properties.

[13][14]

Volatility: The vapor pressure, which can be calculated from the enthalpy of vaporization

using the Clausius-Clapeyron equation, determines how readily the compound will partition

from soil or water into the atmosphere.[8]

Bioaccumulation: The tendency of a compound to accumulate in organisms is related to its

hydrophobicity, which is quantified by logP. A high potential for bioaccumulation is often

observed for chlorinated aromatic compounds.[8]
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Conclusion
1,2-Dichloro-3-ethylbenzene represents a compound of interest for which a complete

thermodynamic dataset is not yet experimentally available. This guide has consolidated the

known physical and thermodynamic properties and, more importantly, has provided robust,

field-proven frameworks for their determination through both experimental calorimetry and

computational DFT methods. For scientists in drug discovery, understanding these properties is

essential for optimizing molecular interactions and predicting ADME characteristics. For

environmental researchers, this data is fundamental to modeling the compound's transport and

persistence. The methodologies and principles outlined herein provide a clear path forward for

the comprehensive characterization of 1,2-Dichloro-3-ethylbenzene and similarly substituted

aromatic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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